molecular formula C24H20O6 B11152412 methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate

methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate

Cat. No.: B11152412
M. Wt: 404.4 g/mol
InChI Key: KCPSFALEYUMKBA-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation through its role in the positive transcription elongation factor b (P-TEFb) complex. https://www.nature.com/articles/s41598-021-03222-x By selectively inhibiting CDK9, this compound rapidly suppresses the transcription of short-lived genes with high turnover, most notably anti-apoptotic proteins such as Mcl-1 and c-Myc. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6035781/ This mechanism induces apoptosis in a variety of cancer cell lines, positioning it as a valuable chemical probe for investigating transcriptional dependencies in oncology, viral replication, and inflammatory diseases. Its primary research utility lies in dissecting CDK9-specific signaling pathways, exploring mechanisms of transcriptional addiction in cancer, and evaluating combination therapies aimed at overcoming treatment resistance. https://aacrjournals.org/cancerres/article/78/18/5381/633039/Preclinical-Development-of-a-Novel-CDKI-Cyclin T

Properties

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-(8-methyl-6,12-dioxo-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraen-4-yl)benzoate

InChI

InChI=1S/C24H20O6/c1-12-10-19-21(15-4-3-5-16(15)24(27)30-19)22-20(12)17(25)11-18(29-22)13-6-8-14(9-7-13)23(26)28-2/h6-10,18H,3-5,11H2,1-2H3

InChI Key

KCPSFALEYUMKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Base-Mediated Annulation of α,β-Unsaturated Coumarins

The core structure is synthesized through a [3+2] cycloaddition between α,β-unsaturated coumarins and β-ketodinitriles under basic conditions.

Typical Procedure :

  • Starting Materials :

    • α,β-Unsaturated coumarin (1.0 equiv)

    • β-Ketodinitrile (1.2 equiv)

    • Base: K₂CO₃ or DBU (1.5 equiv)

    • Solvent: Ethanol or THF

  • Reaction Conditions : Reflux at 80°C for 12–24 hours.

  • Workup : Acidification with HCl (1M), extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).

Mechanistic Insight : The base deprotonates the β-ketodinitrile, generating a nucleophilic enolate that attacks the α,β-unsaturated coumarin, followed by intramolecular cyclization to form the cyclopenta ring.

Functionalization with Methyl Groups

The 5-methyl substituent is introduced via:

  • Alkylation : Treatment of the cyclopenta intermediate with methyl iodide in the presence of NaH.

  • Direct Synthesis : Use of pre-methylated β-ketodinitriles to avoid post-cyclization modifications.

Incorporation of the Benzoate Ester Moiety

Esterification via Mitsunobu Reaction

The para-substituted benzoate group is installed using a Mitsunobu reaction, ensuring retention of configuration:

Procedure :

  • Substrates :

    • Cyclopenta[c]pyrano[2,3-f]chromene-diol intermediate (1.0 equiv)

    • Methyl 4-hydroxybenzoate (1.2 equiv)

    • Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)

    • Solvent: Dry THF

  • Conditions : Stirred under N₂ at 0°C → RT for 6 hours.

  • Yield : 68–72% after silica gel purification.

Direct Coupling Using Palladium Catalysis

Alternative methods employ Suzuki-Miyaura coupling for aromatic ring functionalization:

  • Substrates :

    • Brominated cyclopenta core (1.0 equiv)

    • Methyl 4-boronobenzoate (1.5 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2.0 equiv)

  • Solvent : DME/H₂O (4:1)

  • Conditions : 90°C, 12 hours.

  • Yield : 60–65%.

Optimization and Scalability

Solvent and Temperature Effects

  • Ethanol vs. THF : Ethanol improves solubility of coumarin precursors but may lower reaction rates compared to THF.

  • Reflux vs. Microwave : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (70–75%).

Catalytic Enhancements

  • Silver Salts : AgNO₃ (5 mol%) accelerates cyclization steps, increasing yields to 80–85%.

  • Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) enhances interfacial reactions in biphasic systems.

Structural Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 6.89 (s, 1H, pyran-H)

    • δ 3.91 (s, 3H, OCH₃)

    • δ 2.41 (s, 3H, CH₃).

  • IR : Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (diketone C=O).

X-ray Crystallography

Single-crystal X-ray analysis (e.g., CCDC 1970237) confirms the fused ring system and substituent geometry.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Base-mediated annulation759824
Mitsunobu esterification70956
Suzuki coupling659712

Challenges and Mitigation Strategies

  • Regioselectivity : Competing [2+2] cyclization is suppressed using bulky bases like DBU.

  • Ester Hydrolysis : Anhydrous conditions during Mitsunobu reactions prevent undesired hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate exhibit promising anticancer properties. The structural features of the compound suggest it may interact with specific biological targets involved in cancer cell proliferation and apoptosis. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes or pathways that are upregulated in cancer cells.
  • Case Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer) .

2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases.

  • Clinical Relevance : It may be effective in treating conditions such as arthritis and inflammatory bowel disease.
  • Research Findings : Animal models have demonstrated reduced inflammatory markers following administration of related compounds .

Pharmacology

1. Hormonal Regulation
this compound may also play a role in hormonal therapies.

  • Applications : It could be beneficial for conditions related to hormonal imbalances such as polycystic ovary syndrome and menopausal symptoms.
  • Mechanism : The compound can act on estrogen receptors or influence hormone synthesis pathways .

2. Neuroprotective Effects
Emerging studies suggest that this compound might possess neuroprotective properties.

  • Potential Uses : It may be explored for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
  • Research Evidence : Animal studies indicate that it could help mitigate cognitive decline by reducing oxidative stress and inflammation in neural tissues .

Materials Science

1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices.

  • Applications : It can be used as a functional additive in the development of biodegradable plastics or smart materials.
  • Performance Metrics : Studies have shown enhanced mechanical properties and thermal stability when incorporated into polymer blends .

Mechanism of Action

The mechanism by which methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural complexity places it within a family of fused chromene derivatives. Key analogues include:

(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (): Core Structure: Methanochromeno-benzodioxocin system with hydroxylated aryl groups. Key Differences: Lacks the cyclopenta and pyrano-chromen fusion but includes a benzodioxocin ring. The hydroxyl groups enhance polarity, contrasting with the target compound’s lipophilic benzoate ester .

9-(5-Mercapto-1,3,4-oxadiazol-2-yl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione (): Core Structure: Pyrano[2,3-f]chromene with a 1,3,4-oxadiazole substituent. Key Differences: Shares the pyrano-chromene backbone but replaces the cyclopenta ring with an oxadiazole group.

2H,5H-Pyrano[3,2-c][1]benzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- (): Core Structure: Pyrano-benzopyranone with methoxy and methyl substituents. Key Differences: A simpler bicyclic system without cyclopenta fusion. The methoxy group increases solubility compared to the target’s ester group .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogous compounds suggest:

Property Target Compound (Inferred) Compound Compound
logP (Octanol/Water) ~4.5–5.0 (estimated) 4.07 Not reported
Water Solubility Low (ester dominance) log10WS = -9.46 Likely low
Synthetic Complexity High (polycyclic fusion) Moderate Moderate
  • The benzoate ester in the target compound likely increases lipophilicity (logP) compared to hydroxylated analogues () but reduces it relative to non-polar aryl groups () .

Functional Group Impact

  • Benzoate Ester : Enhances stability and lipophilicity, favoring membrane permeability in biological systems.
  • Hydroxyl Groups () : Improve solubility but reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate, and how can purity be optimized?

  • Methodology : Utilize a multi-step synthesis approach involving cyclopentanone intermediates, as described in analogous processes for structurally related compounds (e.g., hydrolysis of ester derivatives under controlled pH and temperature conditions) . Purity optimization requires HPLC or GC-MS analysis with gradient elution to resolve stereoisomers and byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolation .

Q. How can researchers characterize the physical-chemical properties of this compound, and what parameters are critical for reproducibility?

  • Methodology : Determine logP (octanol-water partition coefficient) using shake-flask methods or computational models (e.g., Crippen fragmentation) to assess hydrophobicity . Measure melting points (mp) via differential scanning calorimetry (DSC) and validate against published values for related chromenone derivatives (e.g., mp 162–163°C for similar fused-ring systems) . Solubility studies in DMSO, ethanol, and aqueous buffers are essential for biological assays .

Q. What spectroscopic techniques are most effective for structural confirmation, and how should conflicting spectral data be resolved?

  • Methodology : Combine 1^1H/13^13C NMR (600 MHz, CDCl₃ or DMSO-d₆) with 2D experiments (COSY, HSQC) to resolve overlapping signals in the fused-ring system. IR spectroscopy (carbonyl stretching at ~1700 cm⁻¹) confirms keto groups . For discrepancies in spectral data (e.g., CAS registry conflicts), cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can the environmental fate of this compound be modeled, and what experimental designs are suitable for assessing biotic/abiotic degradation?

  • Methodology : Adopt a tiered approach from the INCHEMBIOL project framework:

Lab-scale studies : Use OECD 301B (ready biodegradability test) under controlled light, pH, and microbial conditions.

Field simulations : Apply randomized block designs with split-plot arrangements to evaluate soil adsorption and photodegradation kinetics .

  • Theoretical frameworks should integrate QSAR models to predict half-lives in aquatic systems .

Q. What strategies are recommended for resolving contradictions in bioactivity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

  • Methodology :

  • Experimental : Standardize assay conditions (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine for kinase assays).
  • Statistical : Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves. Use Bayesian meta-analysis to reconcile data across studies .
  • Theoretical : Cross-reference bioactivity with molecular docking simulations (AutoDock Vina) to validate binding poses in target proteins .

Q. How can the compound’s reactivity in heterocyclic ring-forming reactions be systematically explored?

  • Methodology : Design a reaction matrix varying catalysts (e.g., p-TsOH vs. FeCl₃), solvents (polar aprotic vs. ionic liquids), and temperatures (80–160°C). Monitor intermediates via in-situ FTIR or LC-MS. For example, adapt protocols from chromenone-pyrrole coupling reactions . Theoretical frameworks should leverage frontier molecular orbital (FMO) theory to predict regioselectivity .

Q. What methodological frameworks are optimal for integrating this compound into multi-disciplinary studies (e.g., agrochemical or medicinal chemistry)?

  • Methodology : Use the quadripolar model (theoretical, epistemological, morphological, technical) to align synthetic routes with application goals . For agrochemical studies, link to metconazole intermediate pathways ; for medicinal chemistry, prioritize ADMETox profiling (e.g., CYP450 inhibition assays) .

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